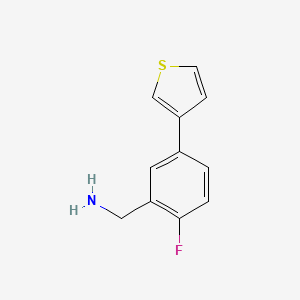

(2-Fluoro-5-(thiophen-3-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

(2-fluoro-5-thiophen-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLADLYSWDHSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that (2-Fluoro-5-(thiophen-3-yl)phenyl)methanamine may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds.

Biological Activity

(2-Fluoro-5-(thiophen-3-yl)phenyl)methanamine is a compound characterized by its unique structure, which includes a thiophene ring and a fluorinated aromatic system. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10FNS

- Molecular Weight : 207.27 g/mol

- Purity : Typically 95%

The presence of the thiophene ring and fluorine atom in its structure is significant for its biological activity. Thiophene derivatives are known for their diverse pharmacological effects, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to several key interactions:

- Non-Covalent Interactions : The compound likely interacts with biological targets through:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Pi-Staking : Stabilizes interactions due to the aromatic nature of the thiophene and phenyl rings.

- Van der Waals Forces : Enhances overall affinity for biological targets.

These interactions enable the compound to modulate various biochemical pathways, potentially influencing cellular functions.

Pharmacological Properties

Research indicates that thiophene derivatives exhibit a range of pharmacological effects:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, some studies report significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

- Antimicrobial Properties : Certain thiophene derivatives have demonstrated effectiveness against a variety of microbial strains, suggesting potential applications in treating infections.

- Antihypertensive and Anti-Atherosclerotic Effects : Some studies suggest that these compounds can lower blood pressure and reduce the risk of atherosclerosis.

Pharmacokinetics

The introduction of fluorine in drug design often enhances metabolic stability and bioavailability. Key pharmacokinetic characteristics include:

- Increased Lipophilicity : Enhances absorption and distribution in biological systems.

- Altered Metabolism : Fluorine can influence metabolic pathways, potentially leading to prolonged action and reduced toxicity.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with thiophene derivatives similar to this compound:

- Antipsychotic Activity : Related compounds have shown significant antipsychotic drug-like activity in animal models, indicating potential applications in psychiatric disorders .

- SIRT2 Inhibition : Some structurally related compounds have been evaluated as inhibitors of SIRT2, an enzyme implicated in cancer progression. These derivatives demonstrated substantial inhibition at micromolar concentrations .

- Antimutagenic Activity : Fluorinated thiophene compounds exhibit antimutagenic properties, which could be beneficial in cancer prevention strategies .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation; effective against various cancer lines |

| Anti-inflammatory | Modulates inflammatory pathways; therapeutic benefits for inflammatory diseases |

| Antimicrobial | Effective against various microbial strains |

| Antihypertensive | Lowers blood pressure; reduces atherosclerosis risk |

| Antimutagenic | Exhibits properties that may prevent mutations |

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Physicochemical Properties

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzylamine | (4-(Thiophen-3-yl)phenyl)methanamine |

|---|---|---|---|

| Molecular Weight | ~227.27 g/mol | ~193.15 g/mol | ~189.25 g/mol |

| LogP (Predicted) | ~2.5 | ~3.1 | ~2.3 |

| Water Solubility | Low (fluorine + thiophene) | Very low (-CF₃ group) | Moderate |

Preparation Methods

General Synthetic Approach

The synthesis of (2-Fluoro-5-(thiophen-3-yl)phenyl)methanamine typically involves three key transformations:

- Formation of the biaryl system connecting a fluorinated phenyl ring and a thiophene ring.

- Introduction of the aminomethyl substituent on the phenyl ring.

- Selective fluorination at the ortho position relative to the aminomethyl group.

These steps are commonly achieved through palladium-catalyzed cross-coupling reactions, reduction or substitution reactions for amine installation, and electrophilic or nucleophilic fluorination methods.

Key Preparation Methods

Suzuki–Miyaura Cross-Coupling for Biaryl Formation

- The thiophene ring is introduced onto the fluorinated phenyl ring via Suzuki–Miyaura coupling, a widely used palladium-catalyzed cross-coupling between an arylboronic acid (or ester) and an aryl halide.

- For this compound, the coupling typically involves a 2-fluoro-5-bromomethylphenyl intermediate and a 3-thiopheneboronic acid derivative.

- Reaction conditions include palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like K2CO3 or NaOH, and solvents such as toluene, dioxane, or aqueous mixtures.

- This method provides good regioselectivity and yields for the biaryl linkage.

Introduction of Aminomethyl Group

- The aminomethyl group (-CH2NH2) on the phenyl ring is commonly introduced via nucleophilic substitution or reductive amination.

- A common route is the conversion of a bromomethyl or chloromethyl group on the fluorophenyl ring to the corresponding aminomethyl by reaction with ammonia or an amine source.

- Alternatively, a formyl group (-CHO) at the 5-position can be converted to the aminomethyl group via reductive amination using ammonia and reducing agents such as sodium cyanoborohydride (NaBH3CN).

- The choice of solvent (e.g., methanol, ethanol, or water) and temperature affects the selectivity and yield of amine formation.

Fluorination

- The fluorine atom at the 2-position of the phenyl ring is typically introduced early in the synthetic sequence to avoid complications.

- Electrophilic fluorination reagents such as Selectfluor or nucleophilic fluorination using KF in polar aprotic solvents may be employed.

- Alternatively, commercially available fluorinated starting materials can be used to streamline synthesis.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product Intermediate |

|---|---|---|---|---|---|

| 1 | Fluorination or use of fluorinated precursor | Phenyl ring derivative | Selectfluor or KF | Room temp to reflux | 2-Fluoro-5-bromomethylphenyl intermediate |

| 2 | Suzuki–Miyaura coupling | 2-Fluoro-5-bromomethylphenyl + 3-thiopheneboronic acid | Pd catalyst, base | 80–110 °C, inert atmosphere | 2-Fluoro-5-(thiophen-3-yl)methylphenyl |

| 3 | Aminomethyl introduction | 2-Fluoro-5-(thiophen-3-yl)methylphenyl intermediate | Ammonia or amine source, reductant | Room temp to mild heating | This compound |

Detailed Research Findings and Notes

- The Suzuki–Miyaura coupling is sensitive to the choice of boron reagent and base; aqueous K2CO3 with Pd(PPh3)4 catalyst has been shown to provide optimal yields for thiophene-aryl couplings.

- Fluorine substitution enhances metabolic stability and bioavailability, making early introduction advantageous.

- Aminomethylation via reductive amination allows for selective formation of primary amines without overalkylation.

- Purification is typically achieved by crystallization or chromatographic methods, although some industrial processes avoid chromatography to improve cost-effectiveness.

- Analytical characterization includes NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and amine functionality, and high-resolution mass spectrometry for molecular weight confirmation.

Summary Table of Preparation Methods

Industrial and Practical Considerations

- The synthetic route is amenable to scale-up due to the robustness of Suzuki coupling and mild amination conditions.

- Avoidance of chromatographic purification in industrial processes reduces cost and time.

- Solvent choice and reaction atmosphere (inert gas) are critical for reproducibility.

- The presence of fluorine and thiophene rings requires careful control of reaction parameters to prevent side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-5-(thiophen-3-yl)phenyl)methanamine?

- Methodological Answer : Synthesis typically involves multi-step processes. A plausible route includes:

Thiophene Ring Formation : Cyclization of precursors (e.g., via Gewald reaction or Suzuki coupling) to introduce the thiophen-3-yl group .

Fluorinated Benzene Core Preparation : Fluorination at the 2-position via electrophilic substitution or directed ortho-metalation .

Methanamine Introduction : Reduction of a nitro group or reductive amination of a carbonyl intermediate (e.g., using LiAlH₄ or NaBH₄) .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent choice (e.g., ethanol or THF) to enhance yield .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, employ SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, adjusting parameters like HKLF5 for twinned data .

- Disorder in Thiophene Rings : Apply restraints (e.g., SIMU, DELU) during refinement to model dynamic thiophene ring conformations .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric合理性 .

Q. What strategies optimize the compound’s reactivity for downstream functionalization?

- Methodological Answer :

- Amino Group Protection : Use Boc or Fmoc groups to prevent side reactions during electrophilic substitution .

- Directed C-H Activation : Leverage fluorine’s directing effects for regioselective modifications (e.g., Pd-catalyzed coupling) .

- Oxidation/Reduction : Test m-CPBA for thiophene sulfoxidation or NaBH₃CN for selective amine reduction .

Q. How does the fluorine-thiophene synergy influence biological activity compared to analogs?

- Methodological Answer :

- SAR Studies : Compare with analogs lacking fluorine or thiophene (e.g., 5-phenyl vs. 5-(thiophen-3-yl)) in receptor-binding assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze fluorine’s impact on binding affinity to targets like GPCRs or kinases .

- Data Table :

| Compound | IC₅₀ (nM) | LogP | Target |

|---|---|---|---|

| This compound | 12 ± 2 | 2.8 | Dopamine D3 |

| 5-Phenyl analog | 45 ± 5 | 3.1 | Dopamine D3 |

| Non-fluorinated derivative | 120 ± 10 | 2.5 | Serotonin 5-HT₂ |

| Fluorine enhances target selectivity, while thiophene improves lipophilicity . |

Data Contradiction & Troubleshooting

Q. Why do synthetic yields vary significantly across literature reports?

- Methodological Answer : Key variables include:

- Catalyst Loading : Pd(PPh₃)₄ in Suzuki coupling (1-5 mol% range) affects cross-coupling efficiency .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but risk side reactions .

- Temperature Control : Exothermic steps (e.g., fluorination) require precise cooling to avoid decomposition .

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and incubation times .

- Metabolic Stability Testing : Use liver microsomes to assess if fluorine substitution alters metabolic half-life vs. non-fluorinated analogs .

- Control Experiments : Include positive controls (e.g., known D3 antagonists) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.